![molecular formula C26H40O6 B13851760 (5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)
(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl involves multiple steps, starting from cortisol.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, such as tetrahydrocortisol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl .
Scientific Research Applications
Chemistry: : In chemistry, 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl is used as an intermediate in the synthesis of other complex molecules. It serves as a building block for the development of new compounds with potential therapeutic applications .
Biology: : In biological research, this compound is studied for its role in the metabolism of cortisol and its effects on various physiological processes. It is also used to investigate the mechanisms of steroid hormone action .
Medicine: : In medicine, 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl is explored for its potential therapeutic effects, particularly in the treatment of diseases related to cortisol metabolism .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl involves its interaction with specific molecular targets and pathways. It primarily acts on the enzymes involved in cortisol metabolism, such as 5Alpha-reductase and 3Alpha-hydroxysteroid dehydrogenase . By modulating these enzymes, the compound influences the levels of cortisol and its metabolites, thereby affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
5Alpha-Dihydrocortisol: The parent compound, which is a direct metabolite of cortisol.
3Alpha,5Alpha-Tetrahydrocortisol: A further metabolized form of 5Alpha-Dihydrocortisol.
Cortisol: The primary glucocorticoid hormone involved in stress response and metabolism.
Uniqueness: : 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl is unique due to the presence of the tetrahydro-2H-pyran-2-yl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes and receptors, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H40O6 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(oxan-2-yloxy)acetyl]-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C26H40O6/c1-24-10-8-17(27)13-16(24)6-7-18-19-9-11-26(30,25(19,2)14-20(28)23(18)24)21(29)15-32-22-5-3-4-12-31-22/h16,18-20,22-23,28,30H,3-15H2,1-2H3/t16-,18-,19-,20-,22?,23+,24-,25-,26-/m0/s1 |
InChI Key |
QXOAVHFOCNIKLG-KUPZHLQESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC5CCCCO5)O)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)COC5CCCCO5)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


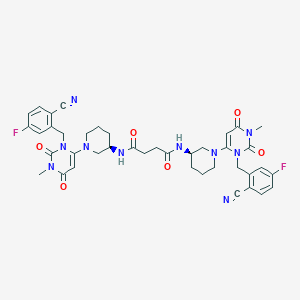
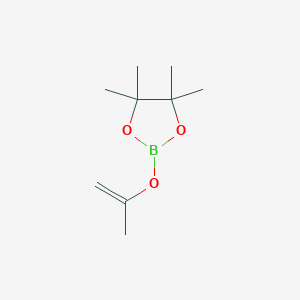
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
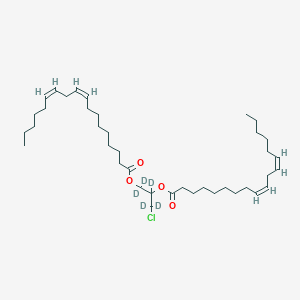
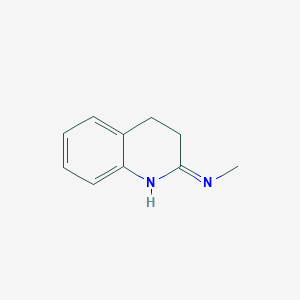
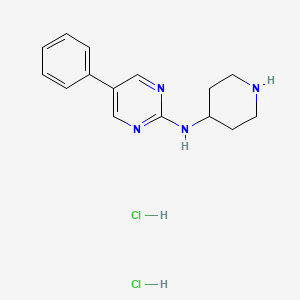
![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)
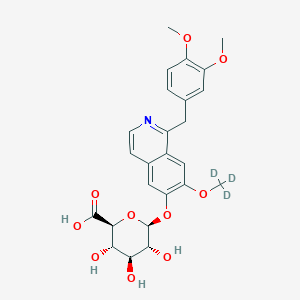
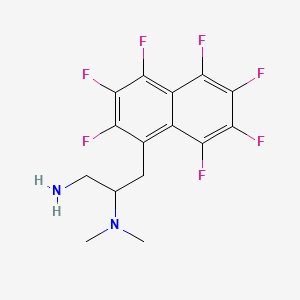
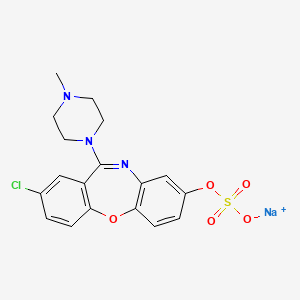
![tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)

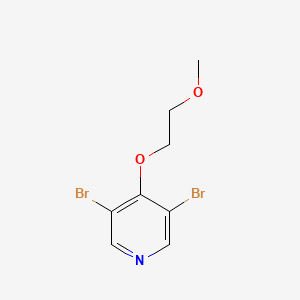
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
